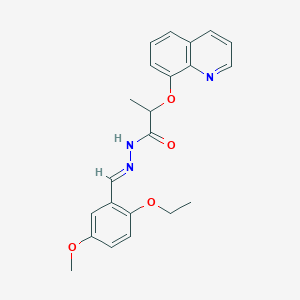![molecular formula C15H21N3O3S B5762776 1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a potent and selective antagonist of the μ-opioid receptor, which is responsible for mediating the effects of opioid drugs such as morphine and fentanyl.
作用機序
CTAP acts as a competitive antagonist of the μ-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the analgesic and euphoric effects of opioid drugs, as well as the prevention of opioid-induced respiratory depression and other adverse effects.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects, including the inhibition of morphine-induced analgesia, the prevention of opioid-induced respiratory depression, and the reversal of opioid-induced hyperalgesia. CTAP has also been shown to have anti-inflammatory and neuroprotective effects, suggesting potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
CTAP is a highly selective antagonist of the μ-opioid receptor, making it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes. However, the use of CTAP in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several potential future directions for research on CTAP and its applications. One area of interest is the development of more efficient and cost-effective synthesis methods for CTAP, which could facilitate its use in a wider range of research applications. Another area of interest is the investigation of the potential therapeutic applications of CTAP and related compounds in the treatment of addiction, pain, and other disorders. Finally, further research is needed to elucidate the specific mechanisms of action of CTAP and its effects on various physiological and pathological processes.
合成法
The synthesis of CTAP involves the reaction of 3,5-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate salt. The dithiocarbamate salt is then reacted with piperidine-4-carboxylic acid to obtain CTAP. The purity and yield of CTAP can be improved by recrystallization and column chromatography.
科学的研究の応用
CTAP has been extensively used in scientific research to investigate the role of the μ-opioid receptor in various physiological and pathological processes. CTAP has been shown to block the effects of morphine and other opioid drugs, providing a tool to study the specific role of the μ-opioid receptor in these processes. CTAP has also been used to study the mechanisms of opioid tolerance and dependence, as well as the potential therapeutic applications of opioid receptor antagonists in the treatment of addiction and pain.
特性
IUPAC Name |
1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-12-7-11(8-13(9-12)21-2)17-15(22)18-5-3-10(4-6-18)14(16)19/h7-10H,3-6H2,1-2H3,(H2,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDVBDXDIHEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
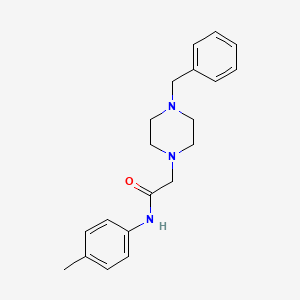
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
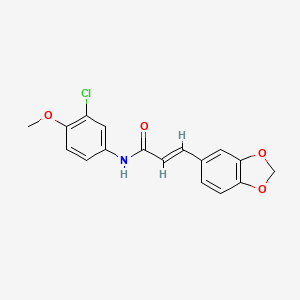
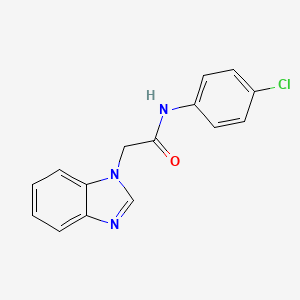
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)

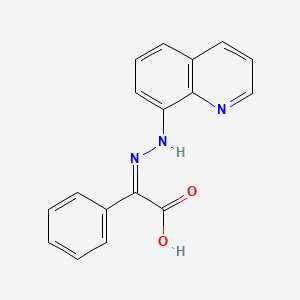
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
